molecular formula C15H26NO3P B14212286 Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate CAS No. 625394-78-7

Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate

Katalognummer: B14212286
CAS-Nummer: 625394-78-7
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: FNVDSIVSFRVDCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as a reagent in organic synthesis and has shown potential in various scientific research applications.

Vorbereitungsmethoden

The synthesis of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be achieved through several methods. One common method involves the Kabachnik–Fields reaction, which is a three-component reaction involving an aldehyde, an amine, and a phosphite. In this case, 4-(diethylamino)benzaldehyde, diethyl phosphite, and an appropriate amine are reacted under mild conditions to yield the desired phosphonate . The reaction is typically carried out at room temperature and can be catalyzed by various catalysts, including nano copper oxide, to improve the yield and reaction rate .

Analyse Chemischer Reaktionen

Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl {[4-(diethylamino)phenyl]methyl}phosphonate involves its interaction with molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound can form complexes with metal ions, which may contribute to its antimicrobial and corrosion-inhibiting properties .

Vergleich Mit ähnlichen Verbindungen

Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for various applications.

Eigenschaften

CAS-Nummer

625394-78-7

Molekularformel

C15H26NO3P

Molekulargewicht

299.35 g/mol

IUPAC-Name

4-(diethoxyphosphorylmethyl)-N,N-diethylaniline

InChI

InChI=1S/C15H26NO3P/c1-5-16(6-2)15-11-9-14(10-12-15)13-20(17,18-7-3)19-8-4/h9-12H,5-8,13H2,1-4H3

InChI-Schlüssel

FNVDSIVSFRVDCR-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)CP(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.